DIPSO 钠盐

描述

DIPSO sodium salt is a widely used laboratory chemical that is utilized in a variety of scientific research applications. It is a sodium salt of the organic compound diphenyl sulfoxide (DIPSO), which is a colorless liquid with a faint odor. DIPSO sodium salt is a highly polar organic compound with a wide range of solubility in both organic and aqueous solvents. It has a melting point of 44 °C and a boiling point of 141 °C. DIPSO sodium salt has a variety of applications in the laboratory and is a useful tool in the study of biochemistry and physiology.

科学研究应用

蛋白质组学研究

DIPSO 钠盐用于蛋白质组学研究 . 蛋白质组学是对蛋白质,特别是其结构和功能进行的大规模研究。该领域对于理解许多生物过程至关重要,DIPSO 钠盐可用于该领域内的各种实验程序。

缓冲液成分

DIPSO 钠盐用作一般实验室试剂中的缓冲液成分 . 缓冲液是在添加少量酸或碱时抵抗pH值变化的溶液,因此在许多生物和化学实验中必不可少。

诊断试剂制造

DIPSO 钠盐用于诊断试剂制造 . 诊断试剂是在实验室中进行的,以帮助诊断某些情况或疾病的测试。例如,DIPSO 钠盐可用于制造用于医疗或兽医诊断测试的试剂。

pH调节

DIPSO 钠盐具有7.0-8.2的有效pH值范围 ,这使其适用于需要中性到弱碱性环境的实验。它可用于在各种研究环境中调节溶液的pH值。

作用机制

Target of Action

DIPSO sodium salt, also known as 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid, is primarily used as a zwitterionic buffer . Its main target is the pH of the solution it is added to. It helps maintain the pH within a specific range, making it an essential component in various biological and biochemical research .

Mode of Action

As a buffer, DIPSO sodium salt works by absorbing excess hydrogen or hydroxide ions that could alter the pH of the solution . This action helps to stabilize the pH, preventing harmful changes to the biochemical environment that could affect the function of biological molecules.

Biochemical Pathways

Instead, it creates an optimal environment for these pathways to occur by maintaining a stable pH . This stability is crucial for many biochemical reactions, as enzymes that catalyze these reactions often have a narrow pH range in which they function optimally.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed if it were ingested or injected. The compound’s ADME properties would likely depend on factors such as the route of administration and the presence of other substances.

Result of Action

The primary result of DIPSO sodium salt’s action is the maintenance of a stable pH in the solution it is added to . This stability can facilitate the proper functioning of biological molecules and biochemical reactions. For example, it has been reported that DIPSO can interfere with meiotic regulation in mouse oocytes .

Action Environment

The efficacy and stability of DIPSO sodium salt are influenced by environmental factors such as temperature and the presence of other ions in the solution . For instance, the compound’s buffering capacity is optimal within a pH range of 7.0 to 8.2 . Outside this range, its ability to absorb excess hydrogen or hydroxide ions and maintain pH stability may be diminished.

安全和危害

According to the safety data sheet, DIPSO Sodium Salt is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . In case of accidental release, it is recommended to avoid dust formation and breathing vapors, mist, or gas . It is also advised not to let the product enter drains .

生化分析

Biochemical Properties

DIPSO sodium salt plays a crucial role in maintaining the pH of biochemical reactions. It provides a stable environment for enzymes, proteins, and other biomolecules to function optimally . The nature of these interactions is primarily based on the buffering capacity of DIPSO sodium salt, which helps maintain the pH within a specific range, typically between 7.0 and 8.2 .

Cellular Effects

As a buffering agent, it is known to help maintain a stable pH environment, which is critical for cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of DIPSO sodium salt primarily involves its role as a buffering agent. It helps maintain the pH of the environment, which is crucial for the functioning of biomolecules. It does not directly bind to biomolecules or influence enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

As a buffering agent, it is expected to maintain its buffering capacity over time unless it is consumed in reactions or removed from the system .

Metabolic Pathways

As a buffering agent, it is not expected to participate directly in metabolic reactions but helps maintain a stable pH environment for these reactions to occur .

Transport and Distribution

As a soluble compound, it is expected to be distributed in the aqueous compartments of cells and tissues .

Subcellular Localization

As a soluble compound, it is expected to be present in the cytosol and other aqueous compartments within cells .

属性

IUPAC Name |

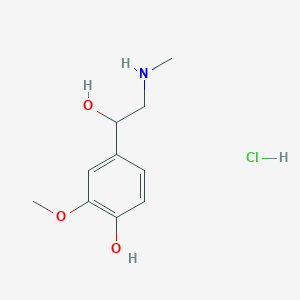

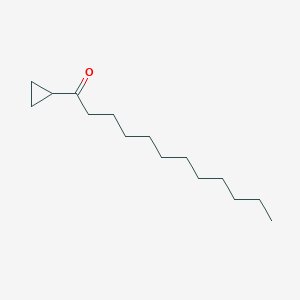

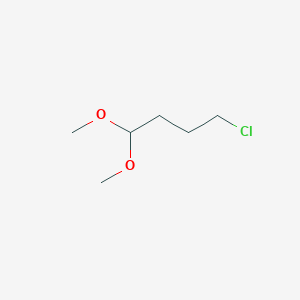

sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UASJMJKAMKICKL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NNaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635431 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102783-62-0 | |

| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[cyclohexyl(phenyl)methyl]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B22744.png)

![4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B22749.png)